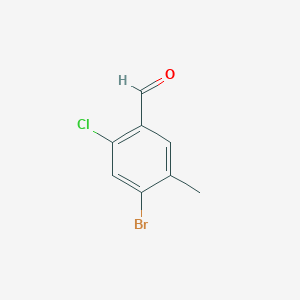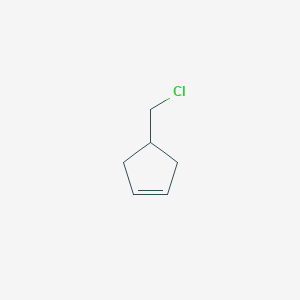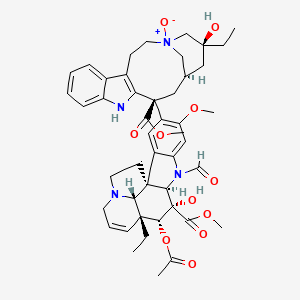
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(アミノメチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチル塩酸塩は、チアゾール環を有する複素環式化合物です。この化合物は、化学、生物学、医学など、さまざまな分野における潜在的な用途のために注目されています。アミノ基とカルボン酸エステル基の両方が存在するため、有機合成における汎用性の高い中間体となっています。
準備方法
合成経路と反応条件
2-(アミノメチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチル塩酸塩の合成は、通常、適切な前駆体を制御された条件下で環化させることを伴います。一般的な方法の1つは、2-ブロモ酢酸エチルとチオ尿素を反応させてチアゾール環を形成し、続いて求核置換反応によってアミノメチル基を導入することです。反応条件には、多くの場合、エタノールまたはメタノールなどの溶媒と、ナトリウムエトキシドなどの触媒を使用する必要があります。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、連続フロー合成技術が使用される場合があります。自動反応器と、温度、圧力、反応物濃度などの反応パラメータの正確な制御により、生産プロセスを最適化できます。
化学反応の分析
反応の種類
2-(アミノメチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチル塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: アミノ基は酸化されて対応するニトロソまたはニトロ誘導体になる可能性があります。
還元: エステル基は対応するアルコールに還元できます。
置換: アミノ基は求核置換反応に関与して、さまざまな誘導体を形成できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。
置換: 塩基の存在下で、ハロアルカンまたはアシルクロリドなどの試薬を使用します。
主な生成物
これらの反応から生成される主な生成物には、ニトロソ誘導体、アルコール、および置換チアゾールが含まれ、これらはさまざまな合成用途でさらに利用できます。
科学研究における用途
2-(アミノメチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチル塩酸塩は、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物の合成における中間体として使用されます。
生物学: 抗菌性および抗真菌性を有する生物活性分子の可能性を探求しています。
医学: 特に治療特性を持つ医薬品の合成において、創薬におけるその潜在的な用途が検討されています。
産業: 特定の機能特性を持つ特殊化学品や材料の製造に使用されます。
科学的研究の応用
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
2-(アミノメチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチル塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。アミノ基は生物学的巨大分子と水素結合を形成することができ、チアゾール環はπ-π相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
2-(アミノメチル)-5-ヒドロキシ-1H-インドール-3-カルボン酸エチル塩酸塩: 構造は似ていますが、チアゾール環の代わりにインドール環があります。
2-(アミノメチル)-4-メチル-1,3-オキサゾール-5-カルボン酸エチル塩酸塩: 構造は似ていますが、オキサゾール環があります。
独自性
2-(アミノメチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチル塩酸塩は、チアゾール環の存在により、特定の電子特性と立体特性を有するため、独自性があります。この独自性は、反応性と生物学的標的との相互作用に影響を与える可能性があり、さまざまな研究および産業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Similar in structure but with an indole ring instead of a thiazole ring.
Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride: Similar but with an oxazole ring.
Uniqueness
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H13ClN2O2S |
|---|---|
分子量 |
236.72 g/mol |
IUPAC名 |
ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)7-5(2)10-6(4-9)13-7;/h3-4,9H2,1-2H3;1H |
InChIキー |
NAAOPNBBEHUDCR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



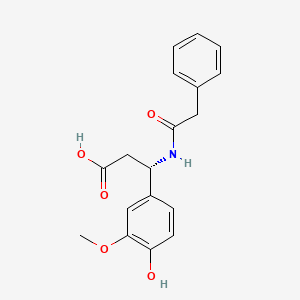

![1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12336437.png)
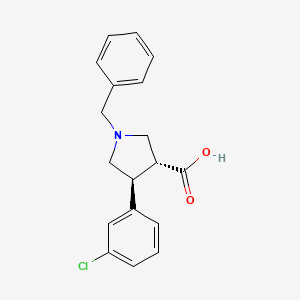

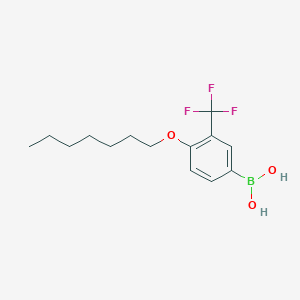
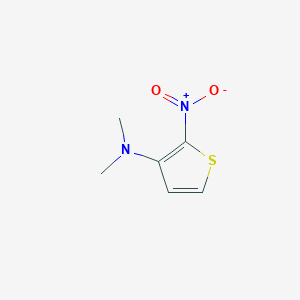
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)
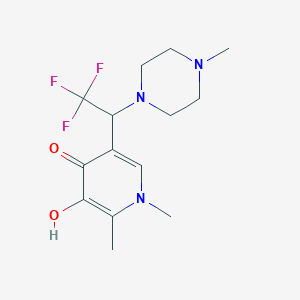
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)
